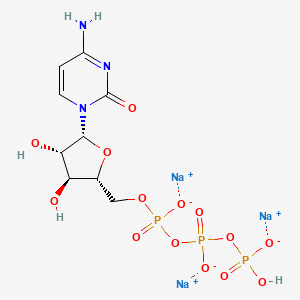
NBD-Pen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of NBD-Pen involves a reaction between 4-amino-2,2,6-trimethyl-6-pentylpiperidine-1-oxyl and NBD-F . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product.
Analyse Des Réactions Chimiques
NBD-Pen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: The compound can also undergo reduction reactions, which may alter its fluorescence properties.
Substitution: This compound is reactive towards amines and biothiols, which can lead to substitution reactions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as amines and biothiols. The major products formed from these reactions vary but often include modified versions of the original compound with altered fluorescence properties .
Applications De Recherche Scientifique
NBD-Pen has a wide range of scientific research applications:
Mécanisme D'action
NBD-Pen exerts its effects through a fluorescence turn-on mechanism. When it encounters lipid radicals, the compound undergoes a chemical reaction that results in the emission of fluorescence. This allows for the real-time detection of lipid radicals in living cells . The molecular targets of this compound include lipid radicals and other reactive oxygen species, which are involved in various cellular pathways related to oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
NBD-Pen is unique in its high sensitivity and specificity for detecting lipid radicals. Similar compounds include:
BODIPY-labeled lipids: These compounds are also used as fluorescent probes but have different fluorescence properties and applications compared to this compound.
Nitrobenzofurazan (NBD): A fluorescent compound with similar properties but different applications in biomolecular sensing.
This compound stands out due to its specific application in detecting lipid radicals and its high sensitivity in various biological and chemical contexts .
Propriétés
Formule moléculaire |
C19H28N5O4 |
|---|---|
Poids moléculaire |
390.5 g/mol |
InChI |
InChI=1S/C19H28N5O4/c1-5-6-7-10-19(4)12-13(11-18(2,3)24(19)27)20-14-8-9-15(23(25)26)17-16(14)21-28-22-17/h8-9,13,20H,5-7,10-12H2,1-4H3 |
Clé InChI |
VSTUKLJBZYNKPA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(CC(CC(N1[O])(C)C)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


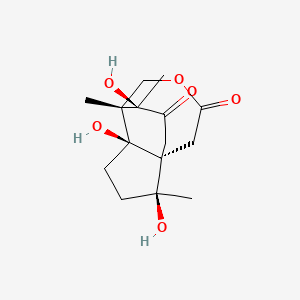
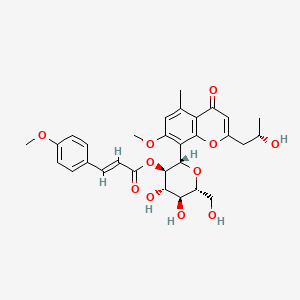
![dipotassium;[13-(2,5-dicarboxyphenyl)-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12378172.png)
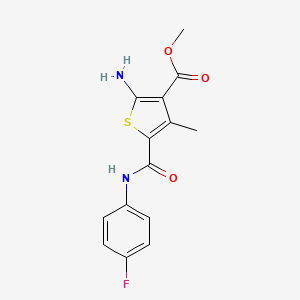

![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12378197.png)
![4-{6-Amino-7-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B12378203.png)
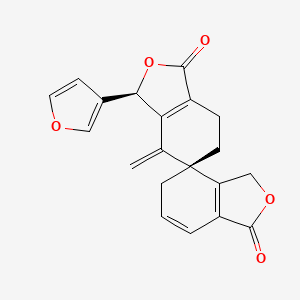


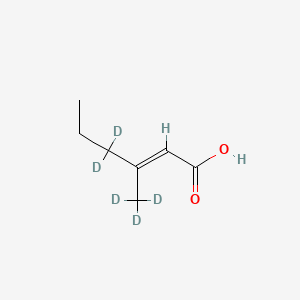
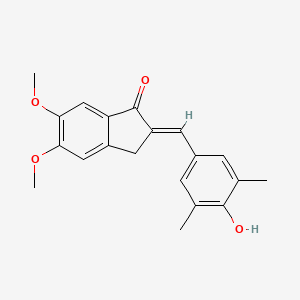
![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)
